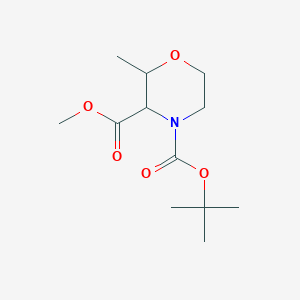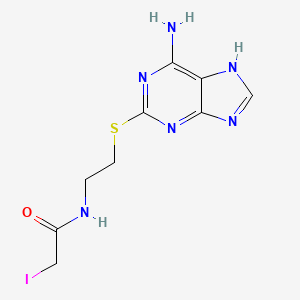
2-NP-Ahd-13C,15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NP-Ahd-13C,15N3 involves the incorporation of stable isotopes of carbon and nitrogen into the molecular structure. The typical synthetic route includes the reaction of 2-nitrobenzaldehyde with aminohydantoin under specific conditions to form the imidazolidinedione ring structure. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the isotopes. The final product is purified using techniques such as liquid chromatography to achieve the desired analytical standard .
Chemical Reactions Analysis
Types of Reactions
2-NP-Ahd-13C,15N3 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while oxidation can lead to the formation of various oxidized products .
Scientific Research Applications
2-NP-Ahd-13C,15N3 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used in isotopic labeling studies to trace chemical reactions and pathways.
Biology: Employed in metabolic tracing to study the metabolism of drugs and other compounds.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Used as an analytical standard in the determination of nitrofuran metabolites and chloramphenicol in food samples
Mechanism of Action
The mechanism of action of 2-NP-Ahd-13C,15N3 involves its role as a labeled compound in various studies. The stable isotopes of carbon and nitrogen allow for precise tracking and quantification of the compound in different systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction pathways in chemical studies .
Comparison with Similar Compounds
2-NP-Ahd-13C,15N3 is unique due to its specific isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-NP-AMOZ-d5: Another labeled compound used in similar applications.
2-NP-AOZ-d4: A derivative with different isotopic labeling.
2-NP-AMOZ: A non-labeled version used in various analytical applications
These compounds share similar chemical structures but differ in their isotopic composition, which affects their specific applications and analytical uses.
Properties
Molecular Formula |
C10H8N4O4 |
|---|---|
Molecular Weight |
252.17 g/mol |
IUPAC Name |
1-[(E)-(2-nitrophenyl)methylideneamino]-(213C,1,3-15N2)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+/i10+1,11+1,12+1,13+1 |
InChI Key |
FULJCJZKZXOFQZ-ZQWANONYSA-N |
Isomeric SMILES |
C1C(=O)[15NH][13C](=O)[15N]1/[15N]=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


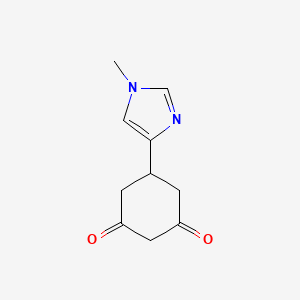
![1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931473.png)
![3-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12931474.png)
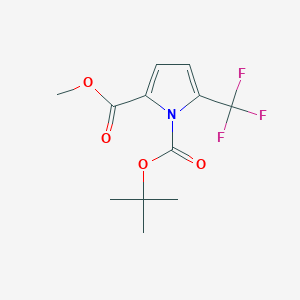

![(2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide](/img/structure/B12931505.png)
![Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
![N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide](/img/structure/B12931519.png)
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride](/img/structure/B12931526.png)
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide](/img/structure/B12931528.png)
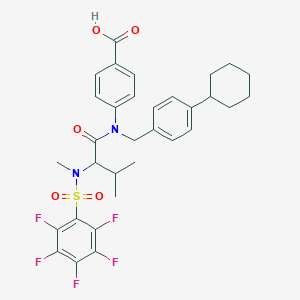
![N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12931540.png)
